An In-depth Technical Guide to 3-Cyanocinnamic Acid for Advanced Research
An In-depth Technical Guide to 3-Cyanocinnamic Acid for Advanced Research
This guide provides a comprehensive technical overview of 3-Cyanocinnamic acid (3-CCA), tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond basic data to explore the compound's synthesis, analytical characterization, and burgeoning applications, with a focus on the causal reasoning behind experimental methodologies.
Core Molecular and Physical Properties
3-Cyanocinnamic acid, a derivative of cinnamic acid, is distinguished by a nitrile group at the meta position of the phenyl ring. This substitution significantly influences its electronic properties and biological activity.
| Property | Value | Source |
| CAS Number | 16642-93-6 | [1] |
| Molecular Formula | C₁₀H₇NO₂ | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| IUPAC Name | (E)-3-(3-cyanophenyl)prop-2-enoic acid | [1] |
| Synonyms | 3-(3-Cyanophenyl)acrylic acid | [1] |
| Storage Conditions | Dry place, Room Temperature | [1] |
Synthesis of 3-Cyanocinnamic Acid: The Knoevenagel Condensation
The most prevalent and efficient method for synthesizing 3-Cyanocinnamic acid is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malonic acid) with an aldehyde (3-cyanobenzaldehyde), followed by decarboxylation.
Reaction Mechanism and Rationale
The Knoevenagel condensation is a cornerstone of C-C bond formation. The choice of a weak base, such as piperidine or pyridine, is critical as it facilitates the deprotonation of malonic acid to form a nucleophilic enolate without promoting self-condensation of the aldehyde. The subsequent condensation with 3-cyanobenzaldehyde and elimination of water yields the α,β-unsaturated product. Heating the reaction mixture then drives the decarboxylation of the resulting dicarboxylic acid intermediate to afford the final cinnamic acid derivative.
Caption: Workflow of 3-Cyanocinnamic acid synthesis via Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
This protocol provides a robust method for the synthesis of 3-Cyanocinnamic acid.
Materials:
-
3-cyanobenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (co-catalyst)
-
Dilute Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyanobenzaldehyde and a molar excess (typically 1.5-2 equivalents) of malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into an excess of cold, dilute hydrochloric acid with vigorous stirring. This will neutralize the pyridine and precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 3-Cyanocinnamic acid.
-
Dry the purified crystals under vacuum.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 3-Cyanocinnamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 3-Cyanocinnamic acid is characteristic. The vinylic protons appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration. The aromatic protons will exhibit a complex splitting pattern in the downfield region, consistent with a 1,3-disubstituted benzene ring. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm). A study has shown that the aromatic and olefinic proton signals of 3-cyanocinnamic acid are broadened in the presence of the protein SHP, indicating a binding interaction.[2]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (~170 ppm), the nitrile carbon (~118 ppm), the two vinylic carbons, and the aromatic carbons.[3][4] The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of both the cyano and the acrylic acid groups.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands for 3-Cyanocinnamic acid include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[5]
-
A sharp C≡N stretch from the nitrile group, usually around 2230 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group, appearing around 1680-1700 cm⁻¹.[5]
-
A C=C stretch from the alkene, conjugated with the aromatic ring, typically around 1620-1640 cm⁻¹.[5]
-
Aromatic C-H stretches above 3000 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-Cyanocinnamic acid, the molecular ion peak (M+) would be expected at m/z 173.17.
Applications in Drug Development and Research
Cinnamic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The introduction of a cyano group can modulate these activities and introduce new pharmacological profiles.
Inhibition of Monocarboxylate Transporters (MCTs)
A primary area of investigation for cyanocinnamic acid derivatives is their role as inhibitors of monocarboxylate transporters (MCTs).[8][9][10][11][12] MCTs, particularly MCT1 and MCT4, are crucial for the transport of lactate and other monocarboxylates across cell membranes.[11]
Caption: Mechanism of MCT inhibition by 3-Cyanocinnamic acid in cancer cells.
Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate. To avoid intracellular acidification and maintain a high glycolytic rate, cancer cells upregulate MCTs to export lactate. By inhibiting MCTs, compounds like 3-Cyanocinnamic acid can block lactate efflux, leading to intracellular acidification and ultimately, apoptosis.[10][11] While much of the research has focused on α-cyano-4-hydroxycinnamic acid (CHCA), the 3-cyano isomer represents a valuable structural analogue for further investigation and development of more potent and selective MCT inhibitors.[8][9]
Other Potential Biological Activities
The cinnamic acid scaffold is a versatile platform for developing therapeutic agents. Derivatives have shown a wide range of biological activities, including:
-
Antibacterial and Antifungal Activity: Cinnamic acid derivatives have been shown to be effective against various strains of bacteria and fungi.[13]
-
Anticancer Properties: Beyond MCT inhibition, some derivatives exhibit direct cytotoxic effects on cancer cells.[6]
-
Anti-inflammatory and Antioxidant Effects: The core structure of cinnamic acid contributes to its ability to scavenge free radicals and modulate inflammatory pathways.[6]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
Conclusion and Future Directions
3-Cyanocinnamic acid is a valuable research chemical with significant potential, particularly in the field of oncology. Its straightforward synthesis via the Knoevenagel condensation makes it an accessible starting point for medicinal chemistry campaigns. The primary focus for future research should be on:
-
Developing Potent and Selective MCT Inhibitors: Utilizing the 3-cyanocinnamic acid scaffold to design novel inhibitors with improved potency and selectivity for different MCT isoforms.
-
Exploring Synergistic Therapies: Investigating the combination of 3-CCA derivatives with other anticancer agents to enhance therapeutic efficacy.
-
Expanding the Scope of Biological Evaluation: Screening 3-CCA and its analogues against a wider range of biological targets to uncover new therapeutic applications.
This guide provides a solid foundation for researchers and drug development professionals to understand and utilize 3-Cyanocinnamic acid in their work. The combination of its accessible synthesis and promising biological activity makes it a compound of continued interest in the scientific community.
References
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Reddy, V., et al. (2019). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Oncotarget, 10(24), 2355–2368. Available at: [Link]
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Reddy, V., et al. (2019). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. PubMed, 31040927. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR spectra indicate that apoptosis-inducing 3-cyanocinnamic acid 47 binds to SHP... ResearchGate. Available at: [Link]
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Martin, J. V., & Bröer, S. (2020). Exploring monocarboxylate transporter inhibition for cancer treatment. PubMed Central. Available at: [Link]
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mzCloud. (2014). α-Cyano-3-hydroxycinnamic acid. mzCloud. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). HMDB. Available at: [Link]
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ResearchGate. (2023). α-Cyano-3-Aminocinnamic acid: A novel reactive matrix for qualitative and quantitative analysis of plant N-glycans by MALDI-MS. ResearchGate. Available at: [Link]
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De P, et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3633. Available at: [Link]
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Nowak, A., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules, 28(14), 5406. Available at: [Link]
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